molecular formula C10H11ClN2 B1417254 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile CAS No. 1018527-18-8

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile

Cat. No.: B1417254
CAS No.: 1018527-18-8
M. Wt: 194.66 g/mol
InChI Key: FEGOCGJYDBEFPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile is an organic compound that features a chlorophenyl group, an ethylamino group, and a nitrile group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethylamine and a cyanide source. A common synthetic route might include:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with ethylamine to form an imine intermediate.

    Cyanation: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under acidic or basic conditions to yield the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile
  • 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
  • 2-(4-Bromophenyl)-2-(ethylamino)acetonitrile

Uniqueness

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the ethylamino group, in particular, may influence its reactivity and interaction with biological targets differently than methylamino or dimethylamino analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(ethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-13-10(7-12)8-3-5-9(11)6-4-8/h3-6,10,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGOCGJYDBEFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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